molecular formula C16H23N3O2 B2418369 N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide CAS No. 1023334-06-6

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2418369
CAS No.: 1023334-06-6
M. Wt: 289.379
InChI Key: IHVDMFQEKATNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylphenyl group and a formyl group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-16(21)19-11-9-18(13-20)10-12-19/h5-8,13H,2-4,9-12H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDMFQEKATNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butylphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to formylation using formic acid or a formylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: N-(4-butylphenyl)-4-carboxypiperazine-1-carboxamide.

    Reduction: N-(4-butylphenyl)-4-hydroxymethylpiperazine-1-carboxamide.

    Substitution: Depending on the nucleophile used, various substituted piperazine derivatives.

Scientific Research Applications

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-piperazine-1-carboxamide: Lacks the formyl group, resulting in different chemical reactivity and biological activity.

    N-(4-methylphenyl)-4-formylpiperazine-1-carboxamide: The methyl group instead of the butyl group alters its physical and chemical properties.

Uniqueness

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide is unique due to the presence of both the butylphenyl and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-butylphenyl)-4-formylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a butylphenyl group and a formyl group. This structural configuration is significant for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) at low concentrations (0.78-3.125 μg/mL) . The mechanism involves the depolarization of bacterial membranes, leading to cell death.

2. Antioxidant Properties

Studies have demonstrated that piperazine derivatives exhibit antioxidant activity. This property is crucial for combating oxidative stress-related diseases. The antioxidant capacity is often measured using DPPH radical scavenging assays, which quantify the ability to neutralize free radicals .

3. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research on related compounds suggests they can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in conditions like inflammatory bowel disease and arthritis.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

  • Cytokine Modulation : The compound may influence cytokine production, particularly TNF-α and IL-6, which are pivotal in inflammatory responses .
  • Membrane Interaction : The antimicrobial action is primarily due to its interaction with bacterial membranes, causing depolarization and subsequent cell lysis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various piperazine derivatives were tested against MRSA strains. This compound demonstrated significant bactericidal activity comparable to standard antibiotics like vancomycin . This finding supports its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

A study investigating the effects of related piperazine compounds on inflammatory bowel disease revealed that treatment significantly reduced symptoms and histological damage in animal models. The treated groups showed lower levels of inflammatory markers compared to controls .

Research Findings Summary Table

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and VRE at low concentrations
AntioxidantSignificant DPPH radical scavenging activity
Anti-inflammatoryReduces cytokine levels; beneficial in IBD models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.